

An In-depth Technical Guide to Biotin-PEG2-OH

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Compound of Interest

Compound Name: **Biotin-PEG2-OH**

Cat. No.: **B1407903**

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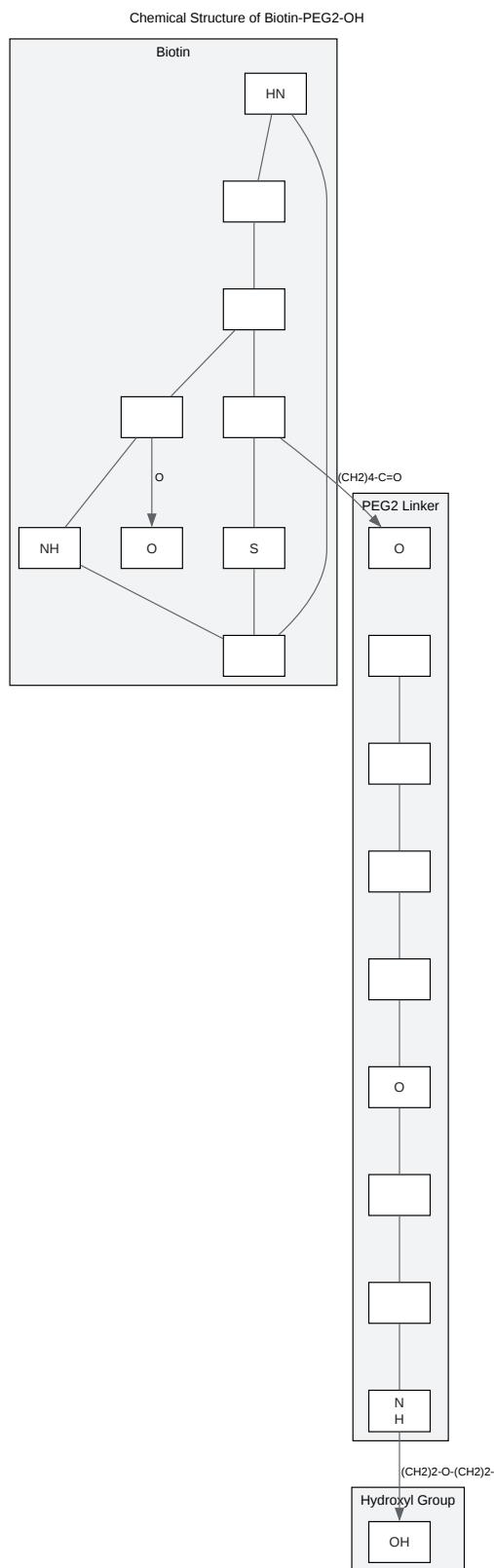
This technical guide provides a comprehensive overview of **Biotin-PEG2-OH**, a widely used bifunctional linker in research and drug development. It details the molecule's structure, physicochemical properties, and its application in biotinylation, a fundamental technique for labeling and purifying proteins and other macromolecules.

Core Molecular Information

Biotin-PEG2-OH is a derivative of biotin, also known as vitamin H, which exhibits an extraordinarily high affinity for avidin and streptavidin. This molecule incorporates a hydrophilic two-unit polyethylene glycol (PEG) spacer arm, terminating in a hydroxyl group. The PEG linker enhances water solubility and reduces steric hindrance, facilitating the interaction between the biotin moiety and its binding partners.

Chemical Structure

The structure of **Biotin-PEG2-OH** consists of a biotin head group, a flexible diethylene glycol spacer, and a terminal hydroxyl group.



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Caption: Chemical structure of **Biotin-PEG2-OH**.

Physicochemical Properties

The quantitative properties of **Biotin-PEG2-OH** are summarized in the table below. These values are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

Property	Value	References
Molecular Formula	C14H25N3O4S	[1] [2] [3]
Molecular Weight	331.43 g/mol	[1] [2] [3]
Exact Mass	331.1600	[2]
CAS Number	717119-80-7	[1] [2] [3]
Appearance	Waxy Solid	[1]
Purity	≥95%	[2] [3]
Solubility	Soluble in DMSO, DMF	[4]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark.	[2] [3]

Applications in Research and Drug Development

Biotin-PEG2-OH is a versatile tool for biotinylation. The terminal hydroxyl group can be activated or modified to react with various functional groups on target molecules, such as proteins, peptides, and nucleic acids. The primary application of this reagent is to introduce a biotin label, which can then be used for:

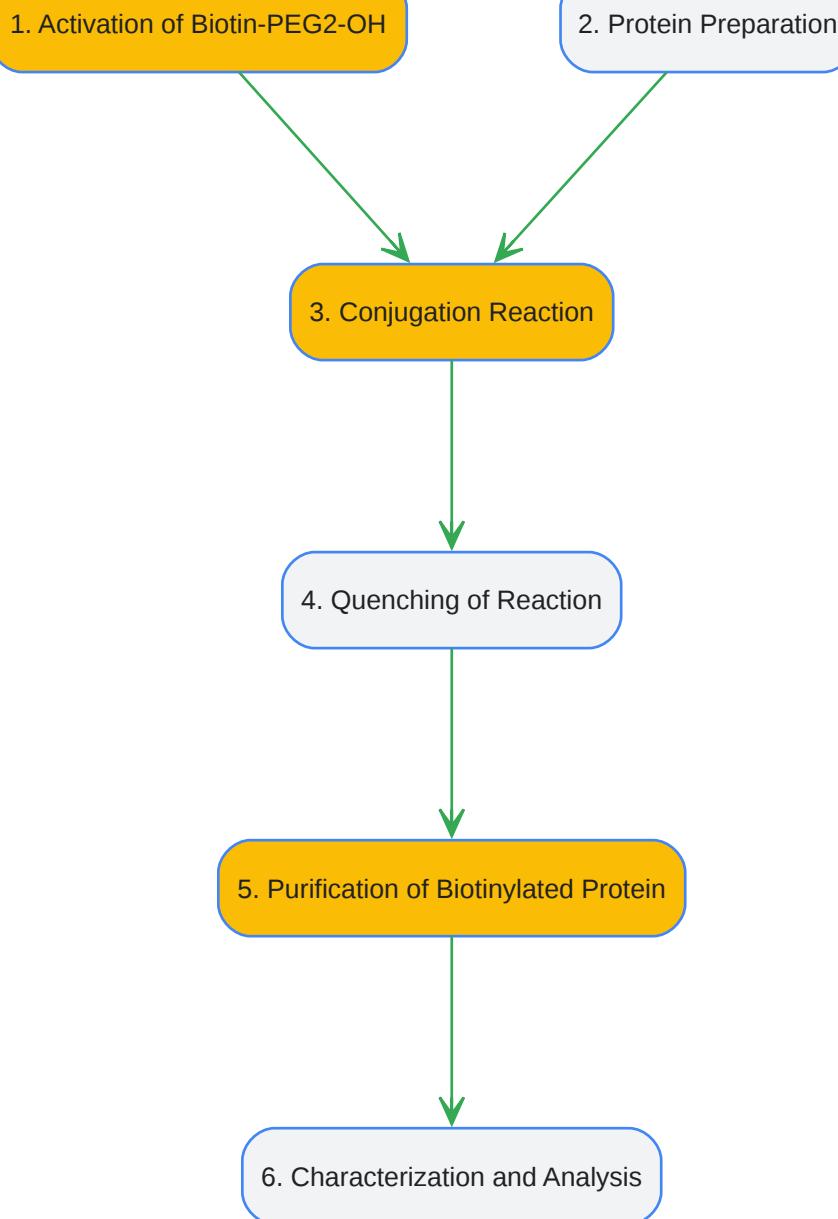
- **Affinity Purification:** Immobilized avidin or streptavidin resins can be used to capture biotinylated molecules with high specificity.
- **Detection:** Biotinylated molecules can be detected using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) in techniques like ELISA, Western blotting, and immunohistochemistry.

- Targeting and Drug Delivery: The biotin tag can be used to target cells or tissues that express avidin or streptavidin, or for the assembly of drug delivery systems.[1]
- Bioconjugation: It serves as a linker in creating more complex bioconjugates, including PROTACs (Proteolysis Targeting Chimeras).[2]

Experimental Workflow: General Protein Biotinylation

The following diagram illustrates a typical workflow for biotinyling a target protein using a derivative of **Biotin-PEG2-OH**. This process involves the activation of the hydroxyl group to a more reactive species (e.g., an NHS ester) followed by conjugation to the protein.

General Workflow for Protein Biotinylation

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Caption: A generalized workflow for protein biotinylation.

Experimental Protocol: Generalized Biotinylation of a Protein

This protocol provides a general methodology for the biotinylation of a protein with primary amines (e.g., lysine residues) using an NHS-ester activated form of **Biotin-PEG2-OH**.

Note: This is a generalized protocol. The optimal conditions (e.g., molar excess of biotinyling reagent, reaction time, temperature) should be determined empirically for each specific protein.

Materials

- Target protein in a suitable buffer (e.g., PBS, pH 7.2-8.0, amine-free)
- Biotin-PEG2-NHS ester (prepared from **Biotin-PEG2-OH**)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure

- Preparation of Biotinyling Reagent Stock Solution:
 - Immediately before use, dissolve the Biotin-PEG2-NHS ester in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
- Protein Preparation:
 - Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the reaction and should be avoided.
- Biotinylation Reaction:
 - Add a calculated molar excess of the Biotin-PEG2-NHS ester stock solution to the protein solution. A starting point is a 20-fold molar excess.
 - Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

- Quenching the Reaction:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Biotinylated Protein:
 - Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.
- Characterization:
 - Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
 - Confirm the integrity and activity of the biotinylated protein using appropriate functional assays.

Conclusion

Biotin-PEG2-OH is a valuable chemical tool for researchers in various scientific disciplines. Its defined structure, hydrophilicity, and reactive terminal hydroxyl group make it an ideal linker for the biotinylation of a wide range of molecules. The strong and specific interaction between biotin and avidin/streptavidin provides a robust system for purification, detection, and targeting applications, which are essential in modern drug development and life science research.

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